What are the physical and chemical properties of 3-Amino-1,2,4-triazole-5-carboxylic acid?
What are the physical and chemical properties of 3-Amino-1,2,4-triazole-5-carboxylic acid?
An In-depth Technical Guide to 3-Amino-1,2,4-triazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 3-Amino-1,2,4-triazole-5-carboxylic acid. This compound, a key heterocyclic building block, is utilized in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
Compound Identification
IUPAC Name: 3-amino-1H-1,2,4-triazole-5-carboxylic acid[1][2]
Synonyms: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid, ATZc
CAS Numbers:
Molecular Structure: The core structure consists of a 1,2,4-triazole (B32235) ring substituted with an amino group at position 3 and a carboxylic acid group at position 5.
Physicochemical Properties
The physical and chemical properties of 3-Amino-1,2,4-triazole-5-carboxylic acid are summarized below. Data is presented for both the anhydrous form and its common hydrate.
Table 1: Physical Properties
| Property | Value | Form |
| Appearance | White to off-white crystalline powder or solid[3][5][6] | Both |
| Melting Point | 182 °C (decomposes)[5][7][8] | Hydrate |
| Solubility | Sparingly soluble in water; Soluble in aqueous base and heated DMSO[3][6][9] | Anhydrous |
| Very soluble in water[3] | Hydrate | |
| pKa (Predicted) | 11.74 ± 0.40[3][6][9] | Anhydrous |
| Density (Predicted) | 1.856 ± 0.06 g/cm³[6] | Anhydrous |
Table 2: Chemical Properties
| Property | Value |
| Molecular Formula | C₃H₄N₄O₂ (Anhydrous)[3][4] C₃H₆N₄O₃ (Hydrate)[1][2] |
| Molecular Weight | 128.09 g/mol (Anhydrous basis)[3][10] 146.11 g/mol (Hydrate)[1][2] |
| Stability | Stable under normal temperatures and pressures.[3] |
| Incompatibilities | Strong oxidizing agents.[3] |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[3] |
Experimental Protocols
Synthesis of 3-Amino-1H-1,2,4-triazole-5-carboxylic acid
A documented method for the synthesis involves the cyclization of an acyclic precursor.[6]
General Procedure:
-
Dissolution: Dissolve ethyl 2-(2-carbamoyliminohydrazide)-2-oxoacetate (2 g, 35.60 mmol) in water (100 ml).
-
Reaction: Stir the reaction mixture for 12 hours at 100 °C.
-
Concentration: After the reaction is complete, concentrate the mixture under vacuum to obtain a residue.
-
Purification: Dissolve the residue in a minimal amount of water (10 ml) and purify by precipitation.
-
Product: The process yields 5-amino-1H-1,2,4-triazole-3-carboxylic acid as a white solid (1.1 g, 63% yield).[6]
-
Confirmation: The product identity is confirmed by LC/MS (electrospray ionization, m/z) analysis, showing a peak at [M + H]⁺ 129.0.[6]
Caption: Workflow for the synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid.
Analytical Methods
Standard analytical techniques are employed for the characterization of 3-Amino-1,2,4-triazole-5-carboxylic acid. While specific experimental parameters depend on the instrumentation used, the following methods are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Spectral data is available in chemical databases.[11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as N-H (amine), C=O (carboxylic acid), O-H (carboxylic acid), and the triazole ring vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compound.
Applications and Biological Activity
3-Amino-1,2,4-triazole-5-carboxylic acid is a versatile intermediate with applications across several scientific domains.
Caption: Applications of 3-Amino-1,2,4-triazole-5-carboxylic acid.
Key Applications
-
Pharmaceutical Synthesis: It serves as a crucial building block for synthesizing a range of therapeutic agents, including antifungal, antiviral, and potential anticancer compounds.[3][13] It is specifically used in the synthesis of purine nucleotide analogs.[6]
-
Agrochemicals: The compound is an intermediate in the production of herbicides and plant growth regulators.[3]
-
Material Science: It has been utilized in the synthesis of novel three-dimensional metal-organic frameworks (MOFs), such as [ZnF(AmTAZ)].[5][7][10]
Biological Activity: Enzyme Inhibition
A notable biological activity of 3-Amino-1,2,4-triazole-5-carboxylic acid is its role as an enzyme inhibitor. It has been shown to inhibit the activity of catalase, an important antioxidant enzyme that breaks down hydrogen peroxide.[3][14] The inhibition is pH-dependent, with the strongest inhibition observed at pH 7.5 (IC₅₀: 23.21 µM).[14] This inhibitory action is significant for drug development research.[14]
Caption: Inhibition of Catalase by 3-Amino-1,2,4-triazole-5-carboxylic acid.
Safety and Handling
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]
-
Precautionary Measures: Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and eye/face protection. Use only in a well-ventilated area.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.[3]
References
- 1. 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate | C3H6N4O3 | CID 16211818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate | 304655-78-5 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Amino-1,2,4-triazole-5-carboxylic acid [oakwoodchemical.com]
- 5. Manufacturers of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate, 98%, CAS 304655-78-5, A 1463, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. 3-Amino-1,2,4-triazole-5-carboxylic acid | 3641-13-2 [chemicalbook.com]
- 7. alkalisci.com [alkalisci.com]
- 8. 3-氨基-1,2,4-三唑-5-羧酸 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Amino-1,2,4-triazole-5-carboxylic acid CAS#: 3641-13-2 [m.chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 3-Amino-1,2,4-triazole-5-carboxylic acid(3641-13-2) 1H NMR [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
